molecular formula C18H25NO2 B4022852 Methanone, (4-methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)- CAS No. 101132-69-8

Methanone, (4-methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-

Cat. No.: B4022852
CAS No.: 101132-69-8
M. Wt: 287.4 g/mol
InChI Key: VALUCCBPSGDYQC-UHFFFAOYSA-N
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Description

Methanone, (4-methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)- is a bicyclic tertiary amine derivative featuring a 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane core conjugated to a 4-methoxyphenyl group via a ketone bridge. This compound belongs to a class of molecules designed for targeting neuroreceptors, particularly vasopressin V1A receptors, as evidenced by structurally related analogs used in positron emission tomography (PET) imaging .

Properties

IUPAC Name

(4-methoxyphenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-17(2)9-14-10-18(3,11-17)12-19(14)16(20)13-5-7-15(21-4)8-6-13/h5-8,14H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALUCCBPSGDYQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387880
Record name 6-Azabicyclo[3.2.1]octane, 6-(4-methoxybenzoyl)-1,3,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101132-69-8
Record name 6-Azabicyclo[3.2.1]octane, 6-(4-methoxybenzoyl)-1,3,3-trimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (4-methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)- typically involves multiple steps, starting with the preparation of the core bicyclic structure. This is followed by the introduction of the methoxyphenyl group through a series of reactions, including alkylation and acylation. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to minimize costs and maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

Methanone, (4-methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.

Common Reagents and Conditions

The reactions involving this compound often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Methanone, (4-methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)- has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methanone, (4-methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)- involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Features:

  • Core Structure : The 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane moiety imports rigidity and stereochemical constraints, enhancing receptor selectivity .
  • Substituent : The 4-methoxyphenyl group contributes to electronic and steric properties, influencing binding affinity and pharmacokinetics.
  • Synthesis : Synthesized via deprotection of tert-butyl-protected intermediates using trifluoroacetic acid (TFA) in methyl ethyl ketone, yielding ~80–84% pure product .

Comparison with Structural Analogs

Structural Modifications and Pharmacological Profiles

The following table summarizes key analogs and their properties:

Compound Name Substituent Molecular Weight (g/mol) Biological Activity Key Findings Reference
Target Compound 4-Methoxyphenyl ~287.4* V1A Receptor PET Ligand (putative) Hypothesized subnanomolar affinity based on structural similarity to [11CH3]V1A ligand
(4-Fluorophenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-methanone 4-Fluorophenyl 275.36 Unknown (structural analog) Higher lipophilicity (logP ~3.2) compared to methoxy derivative; potential improved brain uptake
6a () 3-Hydroxy-4-(1H-indol-3-yl)phenyl ~404.5 Vasopressin Receptor Ligand Moderate brain uptake; used in PET imaging but limited by polarity
6b () 2-Fluoro-4-(1H-indol-3-yl)phenyl ~407.4 Vasopressin Receptor Ligand Improved receptor binding (Ki <1 nM) due to fluorine’s electronegativity
Azaprophen () 3α-OH, 2,2-diphenylpropionate 475.6 Antimuscarinic Agent 50x more potent than atropine; highlights azabicyclo core’s versatility
Compound 8 () 3-Hydroxyphenyl, 6,7-dimethyl ~315.4 Analgesic/Narcotic Antagonist Balanced antagonist-analgesic profile; stereochemistry critical for activity

*Estimated based on substituent differences from .

Substituent Effects on Activity

  • 4-Methoxy vs.
  • Indole Derivatives (6a, 6b) : The indol-3-yl group in 6a and 6b enhances V1A affinity but introduces polarity, limiting brain uptake. Fluorination (6b) improves binding kinetics without resolving pharmacokinetic challenges .
  • Hydroxyl vs. Methyl Groups : Azaprophen’s 3α-OH and ester groups optimize antimuscarinic activity, whereas the target compound’s methoxy group may prioritize receptor selectivity over enzyme inhibition .

Pharmacokinetic Considerations

  • Lipophilicity : Fluorophenyl analogs (logP ~3.2) may exhibit better membrane permeability than methoxy derivatives (logP ~2.8), though methoxy’s polarity could reduce off-target binding .

Stereochemical and Modeling Insights

  • Stereochemistry : The 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane core enforces a rigid conformation, critical for receptor engagement. For example, (+)-enantiomers of related analgesics show superior activity .
  • Molecular Modeling : Analogous to azaprophen, computational studies suggest that methoxy positioning in the target compound may align with V1A receptor subpockets, enhancing affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, (4-methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-
Reactant of Route 2
Reactant of Route 2
Methanone, (4-methoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)-

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